N-[(4-methylphenyl)methyl]pyridin-3-amine
Description
N-[(4-Methylphenyl)methyl]pyridin-3-amine is a pyridine-derived amine featuring a 4-methylbenzyl group attached to the nitrogen atom of the pyridin-3-amine moiety. Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 198.27 g/mol. The 4-methyl substituent on the benzyl group likely enhances lipophilicity compared to polar substituents, influencing solubility and biological interactions .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13/h2-8,10,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLZMPCBPGMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]pyridin-3-amine typically involves the reaction of 4-methylbenzyl chloride with 3-aminopyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[(4-methylphenyl)methyl]pyridin-3-amine is being investigated for its role in the development of novel pharmaceuticals. Its structural features allow it to interact with biological macromolecules, influencing pathways related to cell signaling and metabolism. Research indicates potential applications in treating neurological disorders and inflammatory conditions due to its ability to modulate enzyme activity and receptor interactions .
Case Study: Imatinib Synthesis
One of the notable applications of this compound is as an intermediate in the synthesis of imatinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthesis process involves several steps where this compound serves as a precursor, demonstrating its importance in producing active pharmaceutical ingredients (APIs) .
| Compound | Role in Synthesis | Therapeutic Use |
|---|---|---|
| This compound | Intermediate | Precursor for Imatinib |
| Imatinib | API | Treatment of chronic myeloid leukemia |
Coordination Chemistry
Ligand Properties
In coordination chemistry, this compound acts as a versatile ligand capable of forming complexes with various metal ions. Its ability to coordinate through nitrogen atoms enhances the stability and reactivity of metal complexes, making it useful in catalysis and material synthesis .
Case Study: Copper(II) Complexes
Research has shown that this compound can form stable complexes with copper(II), which are characterized by specific geometric configurations that influence their reactivity and potential applications in catalysis . The formation of such complexes highlights the compound's importance in developing new materials with tailored properties.
Materials Science
Polymer Synthesis
This compound is also explored for its potential in materials science, particularly in the synthesis of advanced polymers. Its functional groups can be utilized to create polymers with specific mechanical and thermal properties, suitable for various industrial applications .
Data Table: Properties of Polymers Synthesized with this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Electronics, Aerospace |
| Mechanical Strength | Moderate | Construction Materials |
| Chemical Resistance | Excellent | Coatings, Sealants |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- This substituent is less electron-withdrawing than fluorine or methoxy, which may stabilize the amine’s lone pair for hydrogen bonding .
- Electron-Withdrawing Groups (e.g., 4-fluoro) :
Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. The smaller size of fluorine minimizes steric hindrance, allowing tighter binding in hydrophobic enzyme pockets . - Methoxy and Methylsulfanyl Groups: Methoxy (-OCH₃) introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration.
Biological Activity
N-[(4-methylphenyl)methyl]pyridin-3-amine, a compound featuring a pyridine ring with a substituted aromatic moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in cancer progression or microbial growth, thereby exerting therapeutic effects. For instance, it has been noted to modulate the activity of protein tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and survival. The compound's ability to disrupt bacterial cell function suggests potential applications in developing new antibiotics .
Anticancer Activity
In cancer research, this compound has demonstrated promising anticancer properties. A study highlighted its capability to inhibit the growth of cancer cells resistant to certain dietary carcinogens . The compound was identified as part of a class of inhibitors that target specific cancer pathways, suggesting its potential as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A notable study employed high-throughput screening methods to evaluate the efficacy of this compound against cancer cell lines. The results indicated that this compound significantly inhibited the growth of PhIP-resistant cells, suggesting its potential role in preventing gastrointestinal tumors associated with dietary carcinogens .
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Mechanistic Studies : Further exploration into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
